9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
Description
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
UNRRKLGFMHCOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via esterification of the hydroxyl group with pivalic acid, forming a stable ester linkage. While exact reaction conditions (e.g., temperature, catalysts) are not fully documented, esterification typically involves acidic or basic catalysis to activate the hydroxyl group.
Key Functional Groups and Reactivity
The molecule contains two reactive sites:
-
Ketone (oxo group) : Positioned at the 9-position of the benzoannulene ring.
-
Pivalate ester : A bulky ester group at the 2-position, derived from pivalic acid.
Ester Hydrolysis
The pivalate ester can undergo acidic or basic hydrolysis to yield the corresponding carboxylic acid:
The steric bulk of the pivalate group may necessitate harsher conditions compared to smaller esters.
Transesterification
The ester group can react with other alcohols under catalytic conditions (e.g., acid/base) to form alternative esters:
This reaction is typically reversible and may require optimization for high yields.
Ketone Reactivity
The oxo group participates in nucleophilic additions , such as:
-
Grignard or organometallic reagents : Formation of alcohol derivatives.
-
Michael additions : Reaction with enolates or enamine intermediates.
-
Reduction : Conversion to secondary alcohol via hydride reagents (e.g., NaBH₄).
Nickel-Catalyzed Coupling
The compound may participate in Ni-catalyzed reductive vinylation or cross-coupling reactions, as observed in structurally related pivalate derivatives. For example, NiBr₂/dtBBPy-catalyzed systems with Zn and MgCl₂ enable coupling with arylzinc reagents or vinyl bromides .
Oxidation and Acyloxylation
Ketones in benzoannulene systems can undergo α-acetoxylation using oxidants like KMnO₄ in acetic acid, potentially forming acetoxylated derivatives .
Reaction Mechanism Insights
| Reaction Type | Key Features | Conditions |
|---|---|---|
| Hydrolysis | Conversion to carboxylic acid; steric hindrance from pivalate group | Acidic/base catalysis, elevated temp |
| Transesterification | Exchange of alkoxy groups; reversible process | Alcohol, acid/base catalyst |
| Nucleophilic addition | Ketone reactivity; alcohol, alkyl, or aryl derivatives formed | Grignard reagents, organometallics |
| Nickel-catalyzed coupling | Cross-coupling with arylzinc reagents or vinyl bromides; requires Ni catalysts | NiBr₂/dtBBPy, Zn, MgCl₂, TBAI, dioxane |
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .
Comparison with Similar Compounds
Fluorinated Derivative: 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
Carbamate Derivative: Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate
- Structure: A carbamate group (-OCONH₂) replaces the pivalate ester (C₁₄H₁₇NO₃, MW 263.29).
- Used in medicinal chemistry for its modular reactivity .
Cyano-Substituted Analog: 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
- Structure: A cyano group (-CN) at position 2 (C₁₂H₁₁NO, MW 185.22).
- Properties: The electron-withdrawing cyano group increases electrophilicity, making this compound a candidate for nucleophilic substitution reactions. Its lower molecular weight may enhance diffusion across biological membranes .
Methoxy-Acetate Derivative: 3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-yl acetate
Bromomethyl Derivative: 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
- Structure : Bromomethyl (-CH₂Br) at position 7 (C₁₂H₁₅Br, MW 239.15).
- Properties : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile synthetic intermediate. Requires handling under inert conditions due to reactivity .
Comparative Data Table
Biological Activity
9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate (CAS No. 87451-94-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is C16H20O3, with a molecular weight of 260.33 g/mol. The compound contains a benzoannulene core, characterized by a fused ring system that may contribute to its biological properties.
Biological Activity Overview
Research on 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is limited but suggests potential pharmacological applications. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit anticancer properties. For instance, derivatives of benzo[a]pyrene have shown significant effects on cancer cell lines. While specific studies on 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate are scarce, its structural analogs have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in various cancer types.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds related to benzoannulenes. For example, studies involving benzo[a]pyrene metabolites suggest that certain hydroxylated forms can influence cognitive functions and neurotoxicity. Although direct evidence for the neuroprotective effects of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate is lacking, its structural similarities warrant further investigation in neuropharmacology.
Synthesis and Derivatives
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate can be achieved through various organic reactions involving pivalic acid and benzoannulene derivatives. The synthetic pathways often focus on modifying the carbonyl groups and ring structures to enhance biological activity.
Case Studies
- Anticancer Studies : Analogous compounds have been tested against leukemia cell lines with varying degrees of success. A study indicated that modifications in the carbonyl position significantly influenced the cytotoxicity of these compounds.
- Neurotoxicity Assessment : Research has demonstrated that exposure to certain benzo[a]pyrene derivatives leads to measurable cognitive impairments in animal models. These findings suggest that similar compounds may also exhibit neurotoxic effects depending on their structural configurations.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate in laboratory settings?
- Methodological Answer :
-
Respiratory Protection : Use NIOSH-certified N100 (US) or P3 (EN 143) respirators to avoid inhalation of dust or vapors. Full-face respirators are recommended if ventilation is insufficient .
-
Skin/Eye Protection : Wear nitrile gloves and safety goggles to prevent contact. Contaminated gloves must be disposed of as hazardous waste .
-
Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid discharge into drains. Use secondary containment for storage .
-
Ventilation : Conduct experiments in fume hoods with ≥ 4 air changes per hour to minimize vapor accumulation .
Table 1: Safety Protocol Summary
Hazard Mitigation Recommended Measures Inhalation Risk N100/P3 respirators Skin Contact Nitrile gloves Spill Response Inert absorbents Storage Secondary containment
Q. What synthetic routes are commonly employed for the preparation of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate, and how can reaction yields be optimized?
- Methodological Answer :
-
Starting Materials : Derivatives like 2-methylallyl carboxylates (e.g., compound 3o ) are used as precursors, with tert-butyldiphenylsilyl (TBDPS) groups introduced to stabilize intermediates .
-
Catalytic Conditions : Optimize yields by adjusting catalyst loading (e.g., T3P® in EtOAc for amide bond formation) and reaction time. For example, T3P (50% in EtOAc) achieved 77% yield in a related annulene synthesis .
-
Workup Strategies : Use SPE (Solid-Phase Extraction) with Oasis HLB cartridges for purification. Pre-condition cartridges with methanol to enhance compound retention .
Table 2: Synthesis Optimization Parameters
Parameter Optimal Condition Observed Yield Catalyst (T3P) 50% in EtOAc, 1.5 eq 77% Purification Oasis HLB SPE >90% recovery Reaction Time 12–24 hours Variable
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate?
- Methodological Answer :
-
LC-MS/MS : Use reverse-phase columns (C18) with mobile phases of methanol/water + 0.1% formic acid. Monitor [M+H]+ ions for quantification .
-
NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (e.g., δ 1.2 ppm for pivalate methyl groups) .
-
HPLC-PDA : Detect impurities at 254 nm with gradient elution (e.g., 40–90% acetonitrile in 20 minutes) .
Table 3: Analytical Techniques Comparison
Technique Key Parameters Application LC-MS/MS C18 column, 0.1% FA Quantification, Purity ¹H NMR 400 MHz, CDCl3 Structural confirmation HPLC-PDA 254 nm, gradient elution Impurity profiling
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data observed during the characterization of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent peaks from compound signals .
- High-Resolution MS : Confirm molecular formulas via HRMS (e.g., Q-TOF instruments with < 2 ppm error) .
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate in novel reaction environments?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) for prodrug design .
Q. What strategies exist for designing prodrug derivatives of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate to enhance bioavailability?
- Methodological Answer :
-
Esterification : Attach amino acid moieties (e.g., glycine) via carbodiimide-mediated coupling to improve water solubility .
-
PEGylation : Conjugate polyethylene glycol (PEG) chains to reduce renal clearance .
-
Enzymatic Cleavage : Incorporate peptide linkers (e.g., Val-Ala) for site-specific activation .
Table 4: Prodrug Design Strategies
Strategy Functional Group Bioavailability Enhancement Amino Acid Conjugate Fmoc-glycine Solubility in aqueous media PEGylation PEG-2000 Extended half-life Peptide Linker Val-Ala dipeptide Targeted release
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
